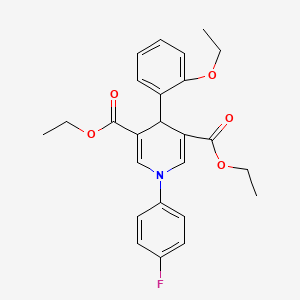![molecular formula C24H23N3O B3438588 3-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]phenol](/img/structure/B3438588.png)
3-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]phenol
Overview
Description
3-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]phenol is a complex organic compound that features a phenol group, a piperazine ring, and a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]phenol typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 9H-fluorene with piperazine under specific conditions.
Iminomethylation: The next step involves the introduction of the iminomethyl group. This can be done by reacting the piperazine intermediate with formaldehyde and a suitable amine.
Phenol Addition: Finally, the phenol group is introduced through a substitution reaction, where the iminomethylated piperazine is reacted with phenol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iminomethyl group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. The fluorene moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]phenol
- 2-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]phenol
Uniqueness
3-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]phenol is unique due to the specific positioning of the phenol group, which can influence its reactivity and interaction with biological targets. The presence of the fluorene moiety also imparts distinct electronic properties, making it valuable for various applications.
Properties
IUPAC Name |
3-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c28-19-7-5-6-18(16-19)17-25-27-14-12-26(13-15-27)24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,16-17,24,28H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZSIEYRNYQISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CC(=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one](/img/structure/B3438506.png)
![2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B3438511.png)
![ETHYL 4-(2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B3438534.png)
![1-(4-BENZOYLPIPERAZIN-1-YL)-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B3438552.png)
![ETHYL 4-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-5-(PIPERIDINE-1-CARBONYL)THIOPHENE-3-CARBOXYLATE](/img/structure/B3438554.png)
![ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-4-METHYL-5-(PIPERIDINE-1-CARBONYL)THIOPHENE-3-CARBOXYLATE](/img/structure/B3438564.png)
![methyl 5-{[(2-benzoyl-4-methylphenyl)amino]carbonyl}-1H-imidazole-4-carboxylate](/img/structure/B3438565.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B3438580.png)
![2,4-DIMETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B3438585.png)

![2-(2-Chlorophenyl)-3',6'-bis(diethylamino)spiro[1h-isoindole-1,9'-[9h]xanthene]-3(2h)-one](/img/structure/B3438600.png)
![3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3438609.png)

![ethyl 4-{[N-(4-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3438618.png)
